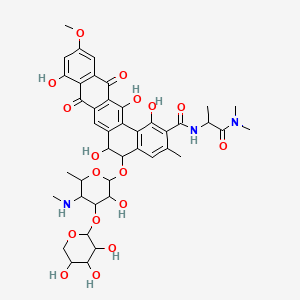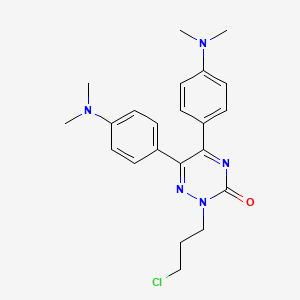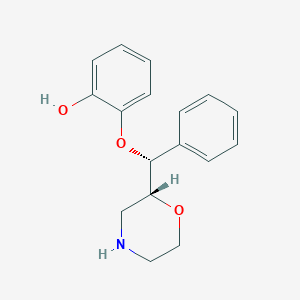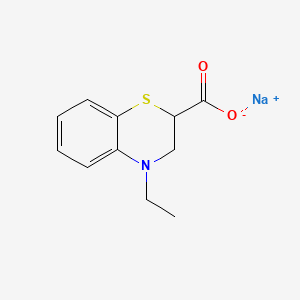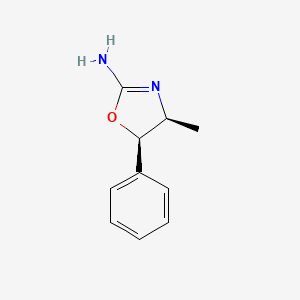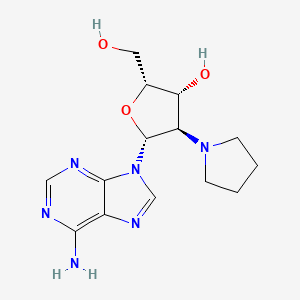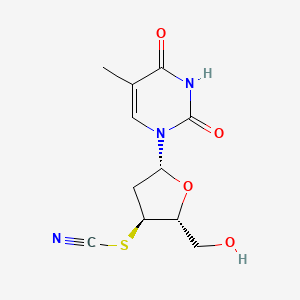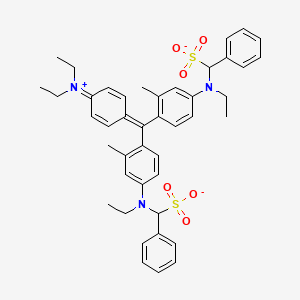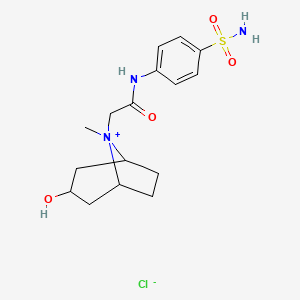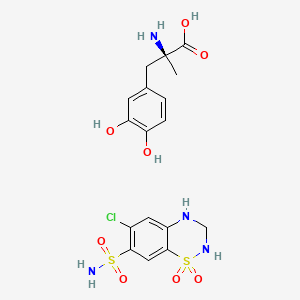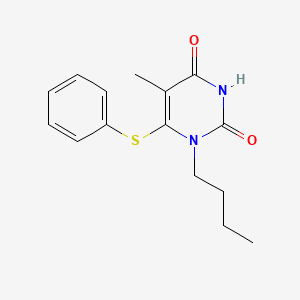
2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes methoxy groups, a sulphonyl group, and a pyrrolidinylmethyl group. These functional groups contribute to its reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Sulphonyl Group: The sulphonyl group is introduced via sulphonylation, typically using a sulphonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidinylmethyl Group: The final step involves the alkylation of the benzamide with 1-methyl-2-pyrrolidinylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The sulphonyl group can be reduced to a thiol or sulfide under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoic acid.
Reduction: Formation of 2,3-dimethoxy-5-((methylamino)thiol)benzamide.
Substitution: Formation of 2,3-dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)-4-nitrobenzamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of sulphonyl and pyrrolidinyl groups on biological systems. It could serve as a probe to investigate enzyme interactions or receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The presence of multiple functional groups allows for the exploration of various pharmacophores, which could lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The sulphonyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the pyrrolidinylmethyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid
- 2,3-Dimethoxy-5-((methylamino)thiol)benzamide
- 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)-4-nitrobenzamide
Uniqueness
Compared to similar compounds, 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride is unique due to the combination of its functional groups. The presence of both sulphonyl and pyrrolidinylmethyl groups provides a distinct chemical profile that can be exploited for specific interactions in biological systems or for unique reactivity in chemical synthesis.
Properties
CAS No. |
74651-65-3 |
|---|---|
Molecular Formula |
C16H26ClN3O5S |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide;hydrochloride |
InChI |
InChI=1S/C16H25N3O5S.ClH/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2;/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20);1H |
InChI Key |
ALHNNRXEJWFXLT-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


